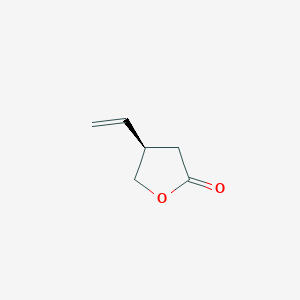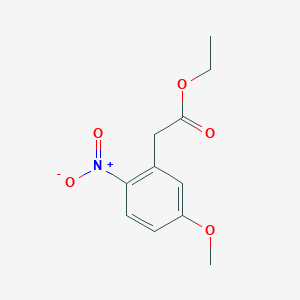
(5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid
Übersicht
Beschreibung
(5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid, also known as 16-HETE, is a naturally occurring and biologically active lipid mediator. It is a member of the family of hydroxyeicosatetraenoic acids (HETEs) and is produced by the oxidation of arachidonic acid (AA). 16-HETE is a potent regulator of cell growth and development, and has been implicated in numerous physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Cytochrome P450 Mediated Oxygenation
Polyunsaturated fatty acids, including (5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid, are oxygenated by cytochrome P450 enzymes, producing hydroxy and epoxy fatty acids. This process plays a role in the metabolism of polyunsaturated fatty acids in the liver and renal cortex and is under homeostatic control in the kidney. Epoxygenase activity, involved in this process, is found in various organs including the central nervous system, endocrine organs, heart, and endothelial cells (Oliw, Bylund, & Herman, 1996).
Role in Lipoxygenase Reaction
The compound (5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid has been studied for its role in the lipoxygenase reaction. It's found to be a suitable substrate for soybean 15-lipoxygenase and human 5-lipoxygenase, indicating its potential in the study of lipoxygenase enzymes and related metabolic pathways (Ivanov et al., 2002).
Biosynthesis in Yeast
The yeast Dipodascopsis uninucleata has been observed to convert fatty acids containing a 5Z,8Z-diene system into 3-hydroxy metabolites, including 3-hydroxy-all-Z-eicosapolyenoic acids derived from (5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid. This indicates a role for this compound in the metabolism of polyunsaturated fatty acids in yeast (Venter et al., 1997).
Metabolic Pathways in Marine Organisms
Marine organisms, such as the starfish Patiria miniata, produce hydroxyeicosatetraenoic acids, including variants similar to (5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid. These compounds are part of complex metabolic pathways in marine life, contributing to our understanding of marine biochemistry (D’Auria et al., 1988).
Enzymatic Hydroxylation by Recombinant Cells
Recombinant Escherichia coli cells expressing mouse arachidonate 8S-lipoxygenase have been used to hydroxylate polyunsaturated fatty acids, including those related to (5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid. This research demonstrates the feasibility of using engineered bacteria for the production of hydroxylated fatty acids, which could have implications for biotechnological applications (Shin et al., 2019).
Wirkmechanismus
Target of Action
The primary target of 16-HETE, also known as (+/-)16-HETE or (5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid, is the Cytochrome P450 1B1 (CYP1B1) enzyme . CYP1B1 is widely associated with the development of cardiac pathologies due to its ability to produce cardiotoxic metabolites .
Mode of Action
16-HETE interacts with its target, CYP1B1, through an allosteric mechanism . This interaction significantly increases the activity of CYP1B1 in various environments, such as RL-14 cells, recombinant human CYP1B1, and human liver microsomes . The increase in activity is evidenced by the significant increase in the 7-ethoxyresorufin deethylation rate .
Biochemical Pathways
16-HETE is a subterminal HETE produced by CYP-mediated arachidonic acid (AA) metabolism . It plays several physiological roles and is implicated in the pathophysiology of different diseases . The increase in CYP1B1 activity due to 16-HETE can lead to an increase in the production of cardiotoxic metabolites like midchain hydroxyeicosatetraenoic acids (HETEs) from arachidonic acid (AA) through an allylic oxidation reaction .
Pharmacokinetics
It’s known that 16-hete significantly increases cyp1b1 activity in various environments, suggesting that it is bioavailable in these contexts .
Result of Action
The action of 16-HETE results in a significant increase in hypertrophic markers and upregulation of CYP1B1 mRNA and protein expressions in RL-14 cell line . This upregulation occurs via a transcriptional mechanism .
Action Environment
The environment can influence the action of 16-HETE. For instance, in RL-14 cells, recombinant human CYP1B1, and human liver microsomes, 16-HETE significantly increases CYP1B1 activity . .
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKNPVYFNMZRJG-UFINWASNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501192263 | |
| Record name | (5Z,8Z,11Z,14Z)-16-Hydroxy-5,8,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501192263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128914-46-5 | |
| Record name | (5Z,8Z,11Z,14Z)-16-Hydroxy-5,8,11,14-eicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128914-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Eicosatetraenoic acid, 16-hydroxy-, (5Z,8Z,11Z,14Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128914465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z,8Z,11Z,14Z)-16-Hydroxy-5,8,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501192263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

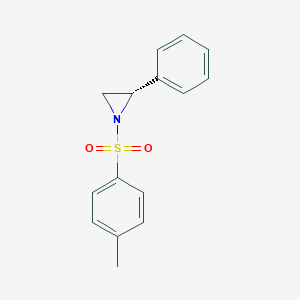
![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)

![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)
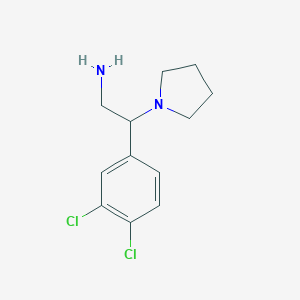
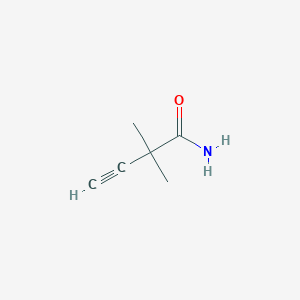
![ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B175924.png)

![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)

![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)
